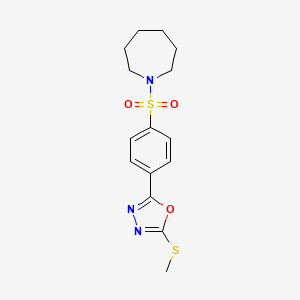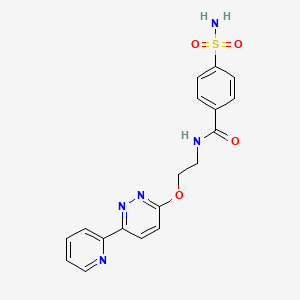
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its intricate molecular structure. Its synthesis and applications span across various fields such as medicinal chemistry, biochemistry, and materials science, making it a versatile and valuable compound.
Métodos De Preparación
Synthetic routes and reaction conditions
Initial Nucleophilic Substitution: : The synthesis starts with the reaction between 3-cyanopyridine and piperidine, forming a 3-cyanopyridine-piperidine intermediate. This reaction typically requires a base like triethylamine and is conducted under anhydrous conditions to avoid hydrolysis.
Oxidation: : The intermediate undergoes oxidation to introduce a sulfonyl group. This step may involve oxidizing agents like sulfur trioxide or chlorosulfonic acid.
Nucleophilic Addition: : The sulfonylated intermediate reacts with 4-aminobenzene sulfonamide, forming the target compound. This step is typically carried out in a solvent such as dichloromethane at room temperature.
Industrial production methods
Scale-Up Synthesis: : To produce the compound industrially, the reactions are optimized for larger scale by using high-pressure reactors and continuous flow systems.
Purification: : The final compound is purified through recrystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, affecting the pyridine ring.
Reduction: : It can be reduced using agents like lithium aluminum hydride, affecting the nitrile group.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where different functional groups can replace the sulfonamide part.
Common reagents and conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major products formed
Oxidation: : Products like carboxylic acids or sulfoxides.
Reduction: : Products like amines.
Substitution: : Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthetic chemistry for creating new molecules with potential pharmacological activities.
Biology
Serves as a ligand in biochemical studies to investigate receptor-ligand interactions.
Medicine
Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Utilized in the development of novel materials, particularly those requiring specific binding properties or structural features.
Mecanismo De Acción
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)methanamide
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanamide
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)propanamide
Comparison
The key difference lies in the functional groups attached to the phenyl ring. These variations can significantly affect the compound’s solubility, reactivity, and biological activity, highlighting the uniqueness of N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide. Its specific sulfonamide and nitrile functional groups confer particular properties that make it more suitable for certain applications than its analogues.
The world of organic compounds is vast and intricate, just like our everyday experiences. Any ideas on what you’d like to dive into next?
Propiedades
IUPAC Name |
N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCXBCISULGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

methanone](/img/structure/B2961279.png)

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2961285.png)



